2-Hydroxycyclohexyl benzoate
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Overview
Description
2-Hydroxycyclohexyl benzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol This compound is a derivative of cyclohexane, featuring a benzoate ester group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclohexyl benzoate typically involves the esterification of cyclohexane-1beta,2alpha-diol with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Production of cyclohexane-1beta,2alpha-diol.
Substitution: Generation of cyclohexane derivatives with different functional groups.
Scientific Research Applications
2-Hydroxycyclohexyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biochemical responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1beta,2alpha-diol: Lacks the benzoate ester group, resulting in different chemical properties and reactivity.
Cyclohexane-1alpha,2beta-diol 1-benzoate: Isomeric form with different spatial arrangement of hydroxyl groups.
Cyclohexane-1beta,2alpha-diol 1-acetate: Contains an acetate ester group instead of a benzoate group.
Uniqueness
2-Hydroxycyclohexyl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxycyclohexyl] benzoate |
InChI |
InChI=1S/C13H16O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m1/s1 |
InChI Key |
CIBMJUAZBFVYAB-VXGBXAGGSA-N |
SMILES |
C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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